5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole
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Overview
Description
5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Phenoxyethylsulfanyl Moiety: This step involves the nucleophilic substitution of a suitable phenoxyethyl halide with a thiol group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenoxyethylsulfanyl group could interact with hydrophobic pockets in proteins, while the benzimidazole core may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Lacks the ethoxy and phenoxyethylsulfanyl groups, making it less hydrophobic.
6-methoxy-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-phenoxyethylsulfanyl)-1H-benzimidazole: Lacks the ethoxy group.
Uniqueness
5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole is unique due to the combination of its ethoxy and phenoxyethylsulfanyl groups, which may enhance its biological activity and specificity compared to similar compounds. The presence of these groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-ethoxy-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-20-14-8-9-15-16(12-14)19-17(18-15)22-11-10-21-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQERXDIKIXMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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